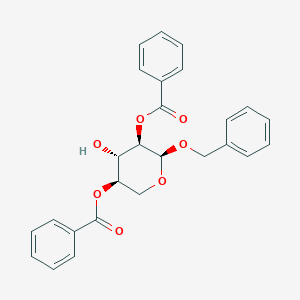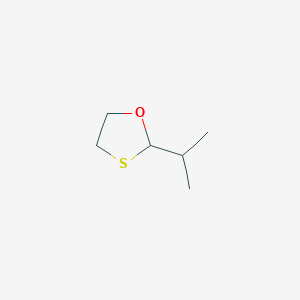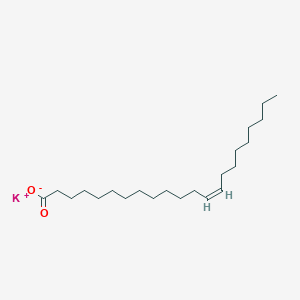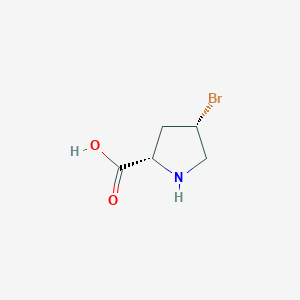
Acide cyclohexane-1,3,5-tricarboxylique
Vue d'ensemble
Description
Cyclohexane-1,3,5-tricarboxylic acid is an organic compound with the molecular formula C9H12O6. It is a tricarboxylic acid derivative of cyclohexane, where three carboxyl groups are attached to the 1st, 3rd, and 5th positions of the cyclohexane ring. This compound is known for its unique structural properties and its applications in various fields of scientific research .
Applications De Recherche Scientifique
Cyclohexane-1,3,5-tricarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in biochemical pathways and as a molecular scaffold for drug design.
Medicine: Investigated for its potential therapeutic properties and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, resins, and coatings.
Mécanisme D'action
Target of Action
Cyclohexane-1,3,5-tricarboxylic acid (CTA) is a complex molecule that primarily targets tripodal abiotic receptors . These receptors are involved in various biochemical processes, including the formation of supramolecular architectures .
Mode of Action
CTA interacts with its targets through the formation of a 1:1 complex . This complex lacks C3 symmetry and packs into a multi-columnar self-assembly . The interaction of CTA with its targets results in changes in the structural conformation of the receptors, which can influence their function .
Biochemical Pathways
It’s known that cta can co-crystallize with a range of organic bases containing one, two, or more hydrogen bond acceptors . This suggests that CTA may influence pathways involving these organic bases and their associated reactions .
Pharmacokinetics
It’s known that cta is a solid compound with a molecular weight of 21619 . These properties can influence its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of CTA’s action are largely dependent on its interaction with its targets. The formation of the 1:1 complex with tripodal abiotic receptors can influence the receptors’ function and potentially alter cellular processes .
Action Environment
The action, efficacy, and stability of CTA can be influenced by various environmental factors. For instance, CTA is stable in dry conditions at room temperature . Therefore, the presence of moisture or extreme temperatures could potentially affect its stability and action.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclohexane-1,3,5-tricarboxylic acid can be synthesized through the catalytic hydrogenation of 1,3,5-benzenetricarboxylic acid. The process involves using a noble metal catalyst, such as rhodium on alumina, under specific conditions of temperature and pressure. For instance, hydrogenation at 70°C and 50 psi for about 7 hours can yield the desired product .
Industrial Production Methods: In industrial settings, the synthesis of cyclohexane-1,3,5-tricarboxylic acid follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Cyclohexane-1,3,5-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxyl groups can be further oxidized to form more complex derivatives.
Reduction: The compound can be reduced to form cyclohexane derivatives with fewer carboxyl groups.
Substitution: The hydrogen atoms in the carboxyl groups can be substituted with other functional groups to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents like alcohols, amines, and acid chlorides are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of more oxidized carboxylic acids.
Reduction: Formation of cyclohexane derivatives with fewer carboxyl groups.
Substitution: Formation of esters, amides, and other functional derivatives.
Comparaison Avec Des Composés Similaires
Cyclohexane-1,3,5-tricarboxylic acid can be compared with other similar compounds such as:
1,3,5-Benzenetricarboxylic acid: The aromatic counterpart with similar carboxyl group positioning but different reactivity due to the aromatic ring.
Cyclohexane-1,2,4-tricarboxylic acid: A structural isomer with carboxyl groups at different positions, leading to different chemical properties.
Cyclohexane-1,3,5-trimethylcarboxylic acid: A derivative with methyl groups instead of carboxyl groups, affecting its reactivity and applications.
Cyclohexane-1,3,5-tricarboxylic acid stands out due to its unique combination of structural stability and reactivity, making it a valuable compound in various fields of research and industry.
Propriétés
IUPAC Name |
cyclohexane-1,3,5-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h4-6H,1-3H2,(H,10,11)(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHDNRBKSLBLDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(CC1C(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90937053, DTXSID901247638 | |
| Record name | Cyclohexane-1,3,5-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90937053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1α,3α,5β)-1,3,5-Cyclohexanetricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901247638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25357-95-3, 16526-68-4, 16526-69-5 | |
| Record name | 25357-95-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409575 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexane-1,3,5-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90937053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1α,3α,5β)-1,3,5-Cyclohexanetricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901247638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1alpha,3alpha,5alpha)-1,3,5-Cyclohexanetricarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3,5-Cyclohexanetricarboxylic Acid (cis- and trans- mixture) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of cyclohexane-1,3,5-tricarboxylic acid?
A1: Cyclohexane-1,3,5-tricarboxylic acid (H3ctc) is a cyclic molecule consisting of a cyclohexane ring with three carboxylic acid (COOH) groups attached to carbons 1, 3, and 5. This symmetrical arrangement of carboxylic acid groups makes it an interesting building block for supramolecular assemblies and metal-organic frameworks (MOFs).
Q2: How is cyclohexane-1,3,5-tricarboxylic acid used in the construction of metal-organic frameworks?
A: Cyclohexane-1,3,5-tricarboxylic acid acts as an organic linker in MOFs by coordinating metal ions through its carboxylic acid groups. The specific arrangement of these groups allows for the formation of various network topologies. For example, research has demonstrated the creation of 2D honeycomb networks using H3ctc and silver(I) ions with 2,1,3-benzoselenadiazole as an auxiliary ligand. []
Q3: What is Kemp's acid, and how is it related to cyclohexane-1,3,5-tricarboxylic acid?
A: Kemp's acid is the common name for the cis,cis isomer of cyclohexane-1,3,5-tricarboxylic acid. Its structure has been studied at various temperatures, including 120K. [] This isomer is of particular interest in supramolecular chemistry due to its ability to form strong hydrogen bonds and its preorganized structure for binding guest molecules.
Q4: Can cyclohexane-1,3,5-tricarboxylic acid be used to create tripodal structures?
A: Yes, cyclohexane-1,3,5-tricarboxylic acid serves as a scaffold for designing tripodal molecules. Researchers have utilized click and Sonogashira reactions to incorporate ion-binding triazole and pyridazin-3(2H)-one units onto the H3ctc core, creating C3 symmetric tripodal ligands. These ligands demonstrated copper(I)-binding potential. []
Q5: What analytical techniques are used to characterize cyclohexane-1,3,5-tricarboxylic acid and its derivatives?
A: A range of analytical techniques are employed to characterize H3ctc and its derivatives. These include X-ray crystallography to determine crystal structures, [] NMR (1H, 13C, and 2D) for structural elucidation, [, ] and HRMS and IR spectroscopy for further characterization. []
Q6: Beyond MOFs, are there other applications of cyclohexane-1,3,5-tricarboxylic acid?
A: Research suggests potential applications beyond MOFs. For example, H3ctc serves as a starting material for synthesizing trivalent C3-symmetrical cyclic phenylboronic acid derivatives, which may have biological applications. [] Additionally, the inherent chirality of certain H3ctc derivatives makes them interesting candidates for studying chiral recognition and asymmetric catalysis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![benzo[g][1,2,3]benzoxadiazole-5-sulfonic acid](/img/structure/B93764.png)






![2-[Nitroso(phenylmethyl)amino]benzoic acid](/img/structure/B93774.png)


